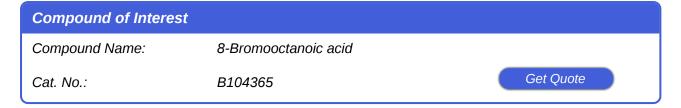


Spectroscopic Profile of 8-Bromooctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-bromooctanoic acid**, a valuable bifunctional molecule in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for **8-bromooctanoic acid** is C₈H₁₅BrO₂ with a molecular weight of 223.11 g/mol .[1][2] Spectroscopic analysis confirms the presence of a carboxylic acid functional group and a terminal bromoalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for **8-bromoctanoic acid**, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.5 (variable)	Singlet (broad)	1H	-COOH
3.40	Triplet	2H	-CH₂Br
2.35	Triplet	2H	-CH₂COOH
1.85	Quintet	2H	-CH ₂ CH ₂ Br
1.63	Quintet	2H	-CH ₂ CH ₂ COOH
1.30-1.45	Multiplet	4H	-CH2-(CH2)2-CH2-

Data sourced from publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~180	-СООН
~34	-CH₂Br
~33	-CH₂COOH
~32	-CH ₂ CH ₂ Br
~28	Methylene Chain
~28	Methylene Chain
~24	Methylene Chain

Note: Specific assignment of the methylene carbons in the middle of the chain can be challenging without further 2D NMR experiments.[3]

Infrared (IR) Spectroscopy



IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
~2930, ~2850	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1465	Medium	C-H bend (methylene)
~1280	Medium	C-O stretch
~930	Broad, Medium	O-H bend (out-of-plane)
~640	Medium-Weak	C-Br stretch

Characteristic absorptions are consistent with the presence of a carboxylic acid and an alkyl bromide.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

m/z	Relative Intensity	Assignment
222/224	Moderate	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
143	Moderate	[M-Br] ⁺
125	Low	[M-Br-H ₂ O] ⁺
73	High	[C4H9O] ⁺
60	High	[C ₂ H ₄ O ₂] ⁺ (from McLafferty rearrangement)



The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the molecular ion peak.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **8-bromooctanoic acid** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer (e.g., 400 MHz).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

 Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 8bromoctanoic acid directly onto the ATR crystal. Ensure good contact between the sample



and the crystal by applying pressure with the anvil.

- Sample Preparation (KBr Pellet): Grind a small amount of 8-bromooctanoic acid with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the instrument and collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - \circ Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

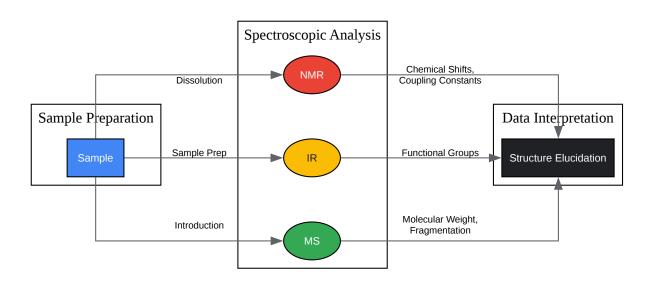
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound like 8-bromoctanoic acid, gas chromatography (GC) or direct insertion probe can be used.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides characteristic fragmentation patterns.
- Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
 - The instrument will detect the ions and their relative abundances.



 Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The presence of bromine isotopes should be confirmed by observing pairs of peaks with a mass difference of 2 and approximately equal intensity.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-bromoctanoic acid**.



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Caption: General workflow for spectroscopic analysis.

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